4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid (CAS 933709-15-0) is a heterocyclic building block featuring a fused thienothiopyran core with a carboxylic acid handle. This class of compounds is relatively scarce in the literature , with this specific derivative offering a unique combination of a partially reduced thiopyran ring and a carboxylic acid moiety (C8H8O2S2, MW: 200.28 g/mol) , making it a specialized scaffold for the synthesis of novel sulfur-containing molecules.

Molecular Formula C8H8O2S2
Molecular Weight 200.3 g/mol
CAS No. 933709-15-0
Cat. No. B3389625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid
CAS933709-15-0
Molecular FormulaC8H8O2S2
Molecular Weight200.3 g/mol
Structural Identifiers
SMILESC1CSCC2=C1SC(=C2)C(=O)O
InChIInChI=1S/C8H8O2S2/c9-8(10)7-3-5-4-11-2-1-6(5)12-7/h3H,1-2,4H2,(H,9,10)
InChIKeyGNFCYTBCYXABDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid (CAS 933709-15-0): A Thienothiopyran Building Block for Sulfur-Heterocycle Research


4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid (CAS 933709-15-0) is a heterocyclic building block featuring a fused thienothiopyran core with a carboxylic acid handle. This class of compounds is relatively scarce in the literature [1], with this specific derivative offering a unique combination of a partially reduced thiopyran ring and a carboxylic acid moiety (C8H8O2S2, MW: 200.28 g/mol) [2], making it a specialized scaffold for the synthesis of novel sulfur-containing molecules.

Why a Simple Heterocyclic Carboxylic Acid Cannot Replace 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid (CAS 933709-15-0)


Substituting 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid with a generic heterocyclic carboxylic acid or even its direct oxygen analog (thieno[3,2-c]pyran) is not a neutral swap. The replacement of the oxygen atom in the six-membered ring with a sulfur atom fundamentally alters key physicochemical and electronic properties [1]. This specific sulfur-for-oxygen exchange increases the molecular weight, modifies the lipophilicity (LogP), and changes the hydrogen-bonding capacity and polar surface area [2]. These quantifiable differences have direct consequences on synthetic reactivity, downstream compound properties such as membrane permeability, and metabolic stability, making the compound a non-interchangeable, unique building block.

Quantitative Evidence: Head-to-Head Comparisons for 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid (CAS 933709-15-0)


Molecular Weight and Lipophilicity Shift vs. Oxygen Analog (thieno[3,2-c]pyran)

The replacement of an oxygen atom with a sulfur atom in the six-membered ring (pyran vs. thiopyran) results in a quantifiable increase in molecular weight and predicted lipophilicity. This is a critical parameter for optimizing drug-like properties such as membrane permeability and metabolic stability. The target compound is compared to its direct oxygen analog, 4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid [1][2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Hydrogen Bond Acceptor and Donor Profile Comparison

The substitution of sulfur for oxygen alters the hydrogen-bonding capacity of the core scaffold. This difference influences interactions with biological targets and overall solubility. The target compound is compared to its oxygen analog to highlight the change in hydrogen bond acceptor count [1].

Medicinal Chemistry Molecular Recognition Solubility

Reactivity Differentiation: Oxidation Potential at the Thiopyran Sulfur

Unlike its oxygen analog, the thieno[3,2-c]thiopyran core contains a sulfur atom in the six-membered ring that is susceptible to selective oxidation. This creates a synthetic pathway to the sulfoxide or sulfone (e.g., 5,5-dioxo derivative) which are not accessible from the pyran counterpart. This is a class-level inference based on the reactivity of thiopyran systems [1].

Synthetic Chemistry Functional Group Interconversion Prodrug Design

Structural Distinction from Regioisomeric 4-Carboxylic Acid Derivative

This compound is the 2-carboxylic acid derivative. Its regioisomer, 4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid (CAS 107292-02-4), is also commercially available. The position of the carboxylic acid group on the fused heterocycle changes the electronic environment and the trajectory of the functional group, which is critical for specific interactions with biological targets or reagents in further synthesis .

Chemical Synthesis Structure-Activity Relationship Scaffold Diversity

Strategic Application Scenarios for 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid (CAS 933709-15-0)


Medicinal Chemistry: Optimizing ADME Properties via Sulfur Bioisosterism

When a lead series based on an oxygen-heterocycle (like thieno[3,2-c]pyran) suffers from poor membrane permeability or undesirable metabolic clearance, 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid can serve as a direct bioisostere. Its increased molecular weight and lipophilicity, coupled with a reduced hydrogen-bonding capacity [1][2], offer a quantifiable strategy to shift the physicochemical profile. This can potentially improve cell penetration, alter tissue distribution, or bypass specific oxidative metabolic pathways associated with the ether oxygen.

Synthetic Chemistry: A Versatile Scaffold for Late-Stage Oxidation

Researchers seeking to expand the chemical diversity around a central scaffold can utilize the unique thioether functional group in this compound [1]. Unlike its oxygen counterpart, the sulfur atom is a handle for selective oxidation to the sulfoxide or sulfone. This provides a modular way to create a small library of compounds with incrementally increased polarity and hydrogen-bonding potential, which is valuable for fine-tuning solubility, target engagement, and off-target selectivity without resorting to de novo synthesis of a new core.

Chemical Biology: Precise Spatial Orientation for Target Engagement

For structure-based drug design projects where the vector of a carboxylic acid group is critical for binding, the specific regioisomer (2-carboxylic acid) [1] is essential. This compound provides a defined geometry for interactions with a protein's active site or a binding pocket, whereas the use of the 4-carboxylic acid regioisomer or a more flexible, acyclic analog would result in a different binding pose and potentially a complete loss of affinity. It is the precise tool for projects where 3D molecular recognition is paramount.

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